N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide
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Overview
Description
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . This compound features an oxazolidinone ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide typically involves the following steps :
Esterification: The initial step involves the esterification of the appropriate carboxylic acid with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano compound undergoes cyclization to form the oxazolidinone ring.
Aminolysis: Finally, the oxazolidinone is reacted with an amine to form the desired benzamide derivative.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide can undergo various chemical reactions, including :
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a dihydrooxazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways . The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, which may explain its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a similar oxazolidinone ring.
Flutolanil: A fungicide with a similar benzamide moiety.
Uniqueness
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is unique due to its specific combination of an allyl group, an oxazolidinone ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
361345-08-6 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16) |
InChI Key |
AGPAHUVQHISOAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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